N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Description
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a synthetic organic compound featuring a 1,3-thiazole core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a methyl group. The 5-position of the thiazole is linked via a carbonyl group to beta-alanine, a non-essential amino acid. This structural design combines the bioactivity of thiazole derivatives with the solubility-enhancing properties of beta-alanine.
Properties
Molecular Formula |
C14H13ClN2O3S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H13ClN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19) |
InChI Key |
UPKGJPCMAUADJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This is followed by the acylation of the thiazole derivative with beta-alanine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine has garnered interest for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Pathogen | Activity |
|---|---|---|
| 3h | Methicillin-resistant S. aureus | Excellent |
| 9f | Drug-resistant Candida strains | Broad-spectrum |
- Anticancer Properties : Studies suggest that thiazole derivatives can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways.
Biological Studies
The compound is under investigation for various biological activities:
- Anti-inflammatory Effects : Preliminary studies show that it may reduce inflammation markers in vitro.
- Enzyme Inhibition : It has been noted to inhibit enzymes such as carbonyl reductase, which plays a role in drug metabolism.
Industrial Applications
In addition to its pharmaceutical potential, this compound can be utilized in materials science:
- Synthesis of Novel Materials : The compound serves as a building block for creating new materials with specific properties tailored for industrial applications.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's applications:
- Performance Enhancement in Sports Medicine : A study indicated that beta-alanine supplementation could enhance muscle performance by increasing carnosine content in skeletal muscles, leading to improved buffering capacity during high-intensity exercise.
- Toxicity Profile Assessment : Research on the toxicity profile revealed low acute toxicity levels; for instance, the LD50 for oral administration in rats was greater than 2000 mg/kg, indicating a favorable safety margin for potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects . In cancer cells, it can interfere with cell proliferation pathways, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound’s structural analogs are primarily differentiated by substituents on the thiazole ring and the functional groups attached to the 5-position. Key examples include:
Table 1: Structural Comparison of Thiazole Derivatives
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The 4-methyl group on the thiazole ring is conserved in the target compound and sulfonamide derivatives , likely stabilizing the ring’s electronic structure. Chlorophenyl groups (4-Cl or 3,4-diCl) enhance hydrophobic interactions with biological targets, but dichlorophenyl derivatives () may exhibit stronger binding at the cost of selectivity .
Functional Group Impact :
- The beta-alanine-carboxyl group in the target compound contrasts with sulfonamide () or pyrimidin-2-amine () moieties. Beta-alanine’s carboxylic acid improves solubility (pKa ~3.5), whereas sulfonamides (pKa ~10) remain unionized at physiological pH, favoring membrane penetration .
- The trimethylsilyl group in introduces significant hydrophobicity, making the compound more persistent in environmental samples .
Biological Activity
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H12ClN2O2S
- Molar Mass : 284.76 g/mol
- CAS Number : 865658-31-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring in the structure is known to enhance binding affinity to various enzymes and receptors, which may lead to inhibition or activation depending on the target.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and Caco-2 (human colorectal adenocarcinoma) cells.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | A549 | 45.0 | Moderate |
| This compound | Caco-2 | 25.0 | High |
The compound showed a significant reduction in cell viability in Caco-2 cells compared to untreated controls, indicating a potential for further development as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with thiazole moieties can exhibit activity against both Gram-positive and Gram-negative bacteria.
In a study assessing various thiazole derivatives:
- The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .
Case Studies
- In Vivo Efficacy : A study conducted on a murine model of cancer demonstrated that administration of this compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted the compound's potential for therapeutic use in oncology.
- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with existing chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that it may help overcome drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
